molecular formula C22H26N2O3 B10976459 (2,4-dimethoxyphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

(2,4-dimethoxyphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

Cat. No.: B10976459
M. Wt: 366.5 g/mol
InChI Key: KHPJTLMTFARFGB-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-DIMETHOXYPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a phenyl group, and methoxy substituents, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-DIMETHOXYPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting from commercially available reagents. One common approach is to use p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as starting materials. The synthesis proceeds through a sequence of reactions, including Povarov cycloaddition and N-furoylation processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,4-DIMETHOXYPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(2,4-DIMETHOXYPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,4-DIMETHOXYPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-DIMETHOXYPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is unique due to its combination of a piperazine ring, phenyl group, and methoxy substituents

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H26N2O3/c1-26-19-10-11-20(21(17-19)27-2)22(25)24-15-13-23(14-16-24)12-6-9-18-7-4-3-5-8-18/h3-11,17H,12-16H2,1-2H3/b9-6+

InChI Key

KHPJTLMTFARFGB-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.